molecular formula C11H9NOS2 B7764837 (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B7764837
M. Wt: 235.3 g/mol
InChI Key: RKBFVIHBRHJYKX-TWGQIWQCSA-N
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Description

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a thiazolone core with a 2-methylbenzylidene substituent at the 5-position and a sulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methylbenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired thiazolone. Common catalysts used in this reaction include acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzylidene moiety can be reduced to the corresponding benzyl derivative.

    Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-chlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (5Z)-5-(2-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (5Z)-5-(2-nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Uniqueness

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is unique due to the presence of the 2-methylbenzylidene substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, such as enhanced stability or selectivity towards specific molecular targets.

Properties

IUPAC Name

(5Z)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFVIHBRHJYKX-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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